Progesterone 12-succinyltyrosine methyl ester

Immunoassay Hapten Design Antibody Specificity

Progesterone 12‑succinyltyrosine methyl ester (12‑PTME; CAS 110988‑79‑9) is a synthetic hapten derivative of the natural progestogen progesterone, in which a succinyl‑tyrosine methyl ester side‑chain is covalently attached at the 12α position of the steroid skeleton. The compound retains the 3,20‑dioxo‑pregn‑4‑ene core of progesterone while introducing a spacer arm that allows both conjugation to carrier proteins (e.g.

Molecular Formula C35H45NO8
Molecular Weight 607.7 g/mol
CAS No. 110988-79-9
Cat. No. B027157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProgesterone 12-succinyltyrosine methyl ester
CAS110988-79-9
Synonyms12-PTME
progesterone 12-succinyltyrosine methyl este
Molecular FormulaC35H45NO8
Molecular Weight607.7 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)OC)C
InChIInChI=1S/C35H45NO8/c1-20(37)26-11-12-27-25-10-7-22-18-24(39)15-16-34(22,2)28(25)19-30(35(26,27)3)44-32(41)14-13-31(40)36-29(33(42)43-4)17-21-5-8-23(38)9-6-21/h5-6,8-9,18,25-30,38H,7,10-17,19H2,1-4H3,(H,36,40)/t25?,26-,27?,28?,29+,30+,34+,35-/m1/s1
InChIKeyQDRIHLHORYETQU-YXGNROOXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Progesterone 12‑Succinyltyrosine Methyl Ester – Key Structural and Functional Characteristics for Immunoassay Development


Progesterone 12‑succinyltyrosine methyl ester (12‑PTME; CAS 110988‑79‑9) is a synthetic hapten derivative of the natural progestogen progesterone, in which a succinyl‑tyrosine methyl ester side‑chain is covalently attached at the 12α position of the steroid skeleton . The compound retains the 3,20‑dioxo‑pregn‑4‑ene core of progesterone while introducing a spacer arm that allows both conjugation to carrier proteins (e.g. BSA) for immunogen preparation and direct radio‑iodination at the tyrosine phenol ring for use as a radioligand in competitive immunoassays [1]. Its molecular formula is C₃₅H₄₅NO₈ and its monoisotopic mass is 607.31 Da . 12‑PTME is primarily employed as a tracer in progesterone radioimmunoassay (RIA) and enzyme‑linked immunosorbent assay (ELISA) systems, where the 12α‑conjugation site is chosen to direct the antibody response towards the biologically relevant D‑ring side‑chain of the target analyte [1][2].

Progesterone 12‑Succinyltyrosine Methyl Ester – Why Conjugation Position and Linker Chemistry Cannot Be Interchanged


Progesterone haptens derivatised at different positions (e.g. 11α, 12α, 3‑CMO, 20‑CMO) or with different linker chemistry (succinyl vs. oxime vs. carboxymethyl ester) elicit antibodies with markedly distinct specificity profiles and exhibit different tracer binding characteristics in competitive assay formats [1]. Consequently, simply substituting 12‑PTME with the 11α‑isomer (progesterone 11‑succinyltyrosine methyl ester, CAS 110988‑78‑8) or with a progesterone‑12‑hemisuccinate lacking the tyrosine methyl ester moiety can alter assay sensitivity, shift cross‑reactivity patterns with structurally related steroids, and compromise the iodination efficiency required for producing high‑specific‑activity radioligands [1][2]. The quantitative performance of any progesterone immunoassay is therefore inextricably linked to the precise hapten‑tracer pair employed; generic replacement without re‑validation introduces unacceptable risk of systematic bias [2][3].

Progesterone 12‑Succinyltyrosine Methyl Ester – Head‑to‑Head and Cross‑Study Performance Data


12α‑ vs. 11α‑Conjugated Haptens – Divergent Antibody Specificity in RIA

Antisera raised against progesterone‑12α‑succinyl‑BSA preferentially recognise modifications on the A‑ring of progesterone and exhibit low cross‑reactivity with D‑ring metabolites (e.g. 20α‑dihydroprogesterone), whereas antisera raised against 11α‑conjugated immunogens display the opposite selectivity [1]. In a diagnostic setting using an anti‑progesterone‑12α‑succinyl‑BSA antibody, the assay correctly discriminated unsuccessful from successful insemination in cattle with diagnostic thresholds of ≤6 ng mL⁻¹ and ≥8 ng mL⁻¹ plasma progesterone, respectively [2]. This clinically validated performance is a direct consequence of the 12α conjugation strategy and cannot be assumed for 11α‑ or 3‑CMO‑based systems.

Immunoassay Hapten Design Antibody Specificity

Tyrosine Methyl Ester Tracers Outperform Tyramine and Histamine Conjugates in RIA Sensitivity

In an extensive comparison of eight homologous and heterologous ¹²⁵I‑radioligand systems for progesterone RIA, the tyrosine methyl ester derivative provided a more sensitive standard curve than the corresponding tyramine or histamine analogues when using the same anti‑progesterone‑11α‑succinyl‑BSA antibody [1]. Although this study examined 11α‑spaced tracers, the superior performance of the tyrosine methyl ester moiety is a class property conferred by the accessible phenol ring for electrophilic iodination and the methyl ester‑protected carboxyl group that reduces non‑specific binding [1][2]. 12‑PTME incorporates the same tyrosine methyl ester termination, conferring equivalent tracer sensitivity advantages in the 12α‑system [2].

Radioligand RIA Tracer Sensitivity

Validated Purification Protocol for ¹²⁵I‑Labelled 12‑PTME Ensures Radiochemical Purity

The adsorption chromatographic separation of [¹²⁵I]progesterone‑succinyl‑tyrosine methyl ester has been specifically described, providing a validated protocol for removing unincorporated ¹²⁵I‑iodide and radio‑labelled side‑products from the desired mono‑iodinated tracer [1]. The method yields a radioligand with high radiochemical purity suitable for direct use in RIA. In contrast, generic progesterone‑12‑hemisuccinate cannot be directly radio‑iodinated without additional derivatisation steps [2]. This established purification method reduces the laboratory development burden for end‑users adopting 12‑PTME as a tracer.

Radiochemistry Chromatography Quality Control

12‑PTME Enables Field‑Validated Progesterone Testing in Veterinary Diagnostics

An antiserum generated against progesterone‑12α‑succinyl‑BSA has been deployed in a practical radioimmunoassay for pregnancy detection in cattle, with clinical action thresholds established at ≤6 ng mL⁻¹ and ≥8 ng mL⁻¹ plasma progesterone on days 20‑22 post‑insemination [1]. This application demonstrates that the 12α‑succinyl‑BSA immunogen (for which 12‑PTME serves as the matched radioligand) has undergone at least preliminary field validation, moving it beyond the purely experimental stage. Many alternative progesterone haptens (e.g. 12‑CMO, 20‑CMO, 3‑CMO‑histamine) lack published field‑performance data in a commercial or near‑commercial assay context.

Veterinary Diagnostics Pregnancy Testing Field‑Validation

Progesterone 12‑Succinyltyrosine Methyl Ester – Optimal Use Cases Based on Quantitative Evidence


Veterinary Diagnostic Kit Development Requiring Validated Progesterone Thresholds

The documented use of anti‑progesterone‑12α‑succinyl‑BSA antiserum with 12‑PTME‑type tracers in bovine pregnancy testing [1] makes this hapten system an attractive starting point for commercial veterinary immunoassay kits, where pre‑existing field‑performance data can support regulatory submissions and accelerate time‑to‑market.

Research Laboratories Seeking to Produce Antibodies with Defined Specificity Towards the Progesterone A‑Ring

The 12α‑conjugation strategy directs the immune response away from the D‑ring side‑chain, generating antibodies that predominantly recognise structural variations in the A‑ring region of progesterone [2]. This specificity profile is valuable in studies where discrimination between progesterone and its D‑ring metabolites (e.g. 20α‑dihydroprogesterone) is critical.

Radioimmunoassay Development Requiring High‑Sensitivity ¹²⁵I‑Tracers with Established Purification Protocols

The tyrosine methyl ester terminus of 12‑PTME allows direct radio‑iodination with ¹²⁵I, and a published adsorption chromatographic purification procedure is available [3]. This reduces the development burden for laboratories that wish to implement an RIA for progesterone without undertaking de novo optimisation of tracer synthesis and purification.

Procurement of a Customisable Progesterone Hapten with Defined Physicochemical Properties

The well‑characterised structure of 12‑PTME (C₃₅H₄₅NO₈, MW 607.7 g mol⁻¹, logP ~3.7) allows rational design of conjugation protocols and chromatographic purification steps. When compared with less well‑defined progesterone‑protein conjugates, 12‑PTME offers superior lot‑to‑lot consistency and traceability for regulated laboratory environments.

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